molecular formula C9H16O B13310684 2-Cyclobutyl-2-methylbutanal

2-Cyclobutyl-2-methylbutanal

Cat. No.: B13310684
M. Wt: 140.22 g/mol
InChI Key: GKMIMVXJDSHYTF-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methylbutanal is an organic compound belonging to the class of aldehydes It features a cyclobutyl group and a methyl group attached to the same carbon atom, which is also bonded to a formyl group (–CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with a suitable reducing agent to form the corresponding alcohol, followed by oxidation to yield the aldehyde. Another method includes the use of Grignard reagents, where cyclobutylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products:

    Oxidation: 2-Cyclobutyl-2-methylbutanoic acid.

    Reduction: 2-Cyclobutyl-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methylbutanal involves its reactivity as an aldehyde. The formyl group (–CHO) is highly reactive and can undergo nucleophilic addition reactions. The compound’s effects are mediated through interactions with various molecular targets, including enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

    2-Methylbutanal: A structurally similar aldehyde with a different alkyl group.

    Cyclobutylmethanol: The corresponding alcohol of 2-Cyclobutyl-2-methylbutanal.

    Cyclobutylmethyl ketone: A ketone with a similar cyclobutyl group.

Uniqueness: this compound is unique due to the presence of both a cyclobutyl group and a methyl group attached to the same carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aldehydes and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-cyclobutyl-2-methylbutanal

InChI

InChI=1S/C9H16O/c1-3-9(2,7-10)8-5-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

GKMIMVXJDSHYTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C1CCC1

Origin of Product

United States

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